5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Chemical Structure: 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a silyl-protected alcohol with a hydroxyl group at position 3 and a tert-butyldimethylsilyl (TBS) ether group at position 1 of a 5-hexenol backbone. Its molecular formula is C₁₃H₂₆O₂Si, with a molecular weight of 242.43 g/mol . The TBS group enhances steric protection and hydrolytic stability, making it valuable in multi-step organic syntheses.
Properties
CAS No. |
261633-45-8 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxyhex-5-en-3-ol |
InChI |
InChI=1S/C12H26O2Si/c1-7-8-11(13)9-10-14-15(5,6)12(2,3)4/h7,11,13H,1,8-10H2,2-6H3 |
InChI Key |
YPXHYWAGAHVDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC(CC=C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 5-Hexen-3-ol (CAS 688-99-3) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere.
-
Base Addition : 2,6-Lutidine (2–3 equivalents) is added to scavenge triflic acid (HOTf) generated during the reaction.
-
Silylation : TBDMS-OTf (1.1 equivalents) is introduced dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
-
Workup : The reaction is quenched with saturated aqueous NaHCO₃, extracted with DCM, dried over MgSO₄, and purified via silica gel chromatography to yield the silyl ether.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center of TBDMS-OTf. Lutidine neutralizes the triflic acid byproduct, preventing acid-catalyzed side reactions such as alkene isomerization.
Silylation Using TBDMS Chloride and Imidazole
An alternative method employs tert-butyldimethylsilyl chloride (TBDMS-Cl) with imidazole as the base. While less reactive than TBDMS-OTf, this method is cost-effective and suitable for less sterically hindered substrates.
Reaction Protocol
-
Substrate Activation : 5-Hexen-3-ol is dissolved in DMF or THF, followed by the addition of imidazole (3–4 equivalents).
-
Silylation : TBDMS-Cl (1.2 equivalents) is added, and the mixture is stirred at 25°C for 12–24 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with water, dried, and purified via distillation or chromatography.
Comparative Analysis
-
Reactivity : TBDMS-OTf achieves >90% conversion within 6 hours, whereas TBDMS-Cl requires prolonged reaction times.
-
Steric Effects : TBDMS-OTf is preferred for sterically hindered alcohols due to its stronger electrophilicity.
Optimization Strategies
Solvent Selection
Temperature Control
Analytical Characterization
Key spectroscopic data for the product include:
-
¹H NMR : δ 0.08 (s, 6H, Si(CH₃)₂), 0.89 (s, 9H, C(CH₃)₃), 5.75–5.85 (m, 1H, CH₂=CH).
-
¹³C NMR : δ 18.2 (SiC(CH₃)₃), 25.8 (Si(CH₃)₂), 115.6 (CH₂=CH).
Data Summary
| Method | Reagents | Solvent | Temperature | Time (h) | Yield* |
|---|---|---|---|---|---|
| TBDMS-OTf / Lutidine | TBDMS-OTf, 2,6-lutidine | DCM/THF | 0°C → 25°C | 4–6 | High |
| TBDMS-Cl / Imidazole | TBDMS-Cl, imidazole | DMF/THF | 25°C | 12–24 | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The TBS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the TBS group.
Major Products Formed
Oxidation: Formation of hex-5-en-3-one.
Reduction: Formation of hex-5-en-3-ol.
Substitution: Formation of hex-5-en-3-ol after deprotection.
Scientific Research Applications
Organic Synthesis
5-Hexen-3-ol serves as an important intermediate in the synthesis of complex organic molecules. Its hydroxyl group can be protected using the tert-butyldimethylsilyl (TBS) group, which allows selective reactions at other functional sites within the molecule. This property is particularly valuable in multi-step organic synthesis processes.
Biological Studies
The compound is utilized in biological research to investigate enzyme mechanisms and metabolic pathways. Its structural features make it suitable for studying interactions with biological macromolecules.
Pharmaceutical Development
In medicinal chemistry, 5-Hexen-3-ol is leveraged for the synthesis of pharmaceutical compounds and drug delivery systems. Its stability and reactivity facilitate the development of novel therapeutic agents.
Industrial Applications
The compound finds applications in the production of specialty chemicals and materials. Its unique properties allow it to be used in formulations for adhesives, coatings, and sealants.
Research indicates that 5-Hexen-3-ol may possess antimicrobial properties due to its hydroxy group. Similar compounds have shown effectiveness against various microorganisms:
| Compound | Microorganism Targeted | Activity Observed |
|---|---|---|
| Decanal | Saccharomyces cerevisiae | MIC at 6.25 µL/mL |
| Linalool | Various bacteria | Antimicrobial activity observed |
| Valencene | Not effective | No inhibitory effect noted |
These findings suggest that 5-Hexen-3-ol could be explored further for its potential applications in food preservation and as a natural antimicrobial agent.
Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of allylsilanes demonstrated that modifications in the silyl group can lead to variations in biological activity. Structural features were found to significantly influence the efficacy of these compounds as potential therapeutic agents.
Chiral Additions
Research involving chiral allylsilanes revealed that they undergo reactions with chiral alpha-substituted aldehydes to yield products with significant diastereoselectivities. This indicates that structural modifications can enhance the biological profile of similar compounds.
Volatile Compounds
Investigations into volatile compounds derived from plant oils highlighted that many possess antioxidant and antimicrobial properties. Compounds like 5-Hexen-3-ol may be valuable for their potential applications in food preservation and as natural antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)hex-5-en-3-ol primarily involves the protection of hydroxyl groups. The TBS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The TBS group can be removed under mild conditions, making it a versatile protecting group in organic synthesis.
Comparison with Similar Compounds
Key Features :
- Functional Groups : Allylic alcohol (C3-OH) and TBS-protected ether (C1-O-Si).
- Reactivity : The TBS group resists basic conditions but is cleaved by acidic or fluoride-based reagents (e.g., TBAF) .
- Applications : Intermediate in pharmaceuticals, agrochemicals, and natural product synthesis, where selective protection of alcohols is required .
Table 1: Structural and Functional Comparisons
Table 2: Physical and Chemical Properties
Key Comparative Insights :
Functional Group Positioning :
- The TBS-protected 5-hexen-3-ol uniquely combines steric protection (TBS) with an allylic alcohol, enabling selective reactivity at C3 . In contrast, 5-hexen-1-ol (terminal alcohol) is more volatile and reactive, limiting its use in complex syntheses .
Stability and Reactivity: The TBS group in the target compound enhances stability against nucleophiles and bases compared to cis-3-hexenol, which requires careful handling due to its free hydroxyl group and flammability .
Synthetic Utility :
- Unlike 3-ethyl-5-hexen-3-ol (a tertiary alcohol), the TBS-protected derivative is tailored for stepwise synthesis, where the protecting group can be selectively removed .
Hydrophobicity: Silylated compounds (e.g., target compound and 5-(TBS-oxy)-1-pentanol) exhibit higher hydrophobicity than non-silylated analogs, improving compatibility with non-polar reaction media .
Biological Activity
5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 756834-72-7) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H28O2Si
- Molecular Weight : 244.45 g/mol
- Structure : The compound features a hexene backbone with a tert-butyldimethylsilyl ether functional group, which enhances its stability and solubility in organic solvents.
Antimicrobial Properties
Research has indicated that various alcohols, including derivatives similar to 5-Hexen-3-ol, exhibit antimicrobial activity. For instance, studies on related compounds have shown effectiveness against several microorganisms:
5-Hexen-3-ol’s structure suggests it may possess similar properties due to the presence of the hydroxy group, which is often associated with antimicrobial activity.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of allylsilanes demonstrated that modifications in the silyl group can lead to variations in biological activity. The research highlighted the importance of structural features in determining the efficacy of these compounds as potential therapeutic agents .
- Chiral Additions : Research involving chiral allylsilanes showed that they undergo reactions with chiral alpha-substituted aldehydes to yield products with significant diastereoselectivities. This indicates that structural modifications can enhance the biological profile of similar compounds .
- Volatile Compounds : A broader investigation into volatile compounds derived from plant oils revealed that many possess antioxidant and antimicrobial properties. The findings suggest that compounds like 5-Hexen-3-ol could be explored for their potential applications in food preservation and as natural antimicrobial agents .
Q & A
Basic Research Questions
What are the recommended synthetic routes for preparing 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-?
Methodological Answer:
The synthesis typically involves silylation of the hydroxyl group in 5-hexen-3-ol. A common approach uses tert-butyldimethylsilyl (TBS) chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. For example:
Dissolve 5-hexen-3-ol in dry CH₂Cl₂ under inert atmosphere.
Add triethylamine (1.1 equiv) and TBSCl (1.05 equiv) dropwise at 0°C.
Stir at room temperature for 4–6 hours.
Quench with water, extract with CH₂Cl₂, and purify via column chromatography (hexane/ethyl acetate) .
Key Considerations: Ensure anhydrous conditions to prevent hydrolysis of the silyl chloride.
How is this compound characterized spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Look for the TBS group signals: δ 0.88 (s, 9H, tert-butyl), 0.05 (s, 6H, Si(CH₃)₂). The olefinic protons (C5–C6) appear as a multiplet at δ 5.2–5.5.
- ¹³C NMR : Si(CH₃)₂ at δ −4 to −5 ppm, tert-butyl carbons at δ 18–25 ppm .
- IR : C–O–Si stretch at ~1250 cm⁻¹; OH absence confirms successful silylation .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₂₈O₂Si (e.g., [M+H]⁺ = 257.2) .
What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazards : Flammable liquid (GHS H226), severe eye irritation (H319). Use explosion-proof equipment and avoid static discharge .
- PPE : Nitrile gloves, safety goggles, lab coat. Work in a fume hood with local exhaust ventilation .
- Storage : In airtight containers under nitrogen at 2–8°C to prevent moisture-induced hydrolysis .
Advanced Research Questions
How does the TBS-protecting group influence the compound’s reactivity in subsequent reactions?
Methodological Answer:
The TBS group:
- Stabilizes the Alcohol : Prevents undesired oxidation or elimination during reactions (e.g., Grignard additions).
- Enables Selective Deprotection : Removed selectively with fluoride sources (e.g., TBAF in THF) without affecting other functional groups .
Case Study : In a recent oxidation study, the TBS-protected alcohol remained intact during Jones reagent treatment (CrO₃/H₂SO₄/acetone), while unprotected analogs were oxidized to ketones .
How can contradictions in NMR data (e.g., splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals (e.g., allylic protons) by cooling to −40°C to slow conformational exchange .
- 2D Techniques : Use HSQC to assign carbon-proton correlations and COSY to identify coupling networks .
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to clarify hydrogen bonding or steric effects .
What strategies optimize the oxidation of the allylic alcohol precursor (5-hexen-3-ol)?
Methodological Answer:
- Oxidizing Agent Selection :
- Solvent Optimization : Use acetone for Jones reagent to stabilize the Cr(VI) intermediate; avoid protic solvents that promote side reactions .
- Monitoring : Track reaction progress via TLC (Rf shift from alcohol to ketone) and quench immediately post-conversion to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
